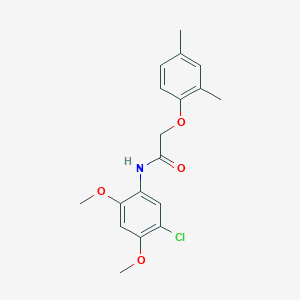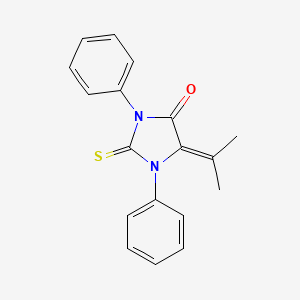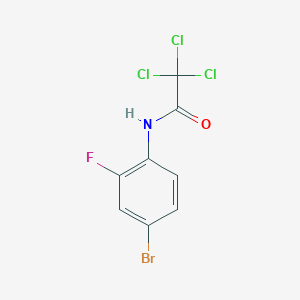
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacterial biofilms, which are known to contribute to the development of antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide in lab experiments is its potent antitumor and antibacterial activity. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide. One area of interest is the development of new antibiotics based on this compound's antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, researchers may explore modifications to the chemical structure of this compound to improve its solubility and efficacy in lab experiments.
Synthesemethoden
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can be synthesized through a multi-step process starting from 2,4-dimethoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting product is then reacted with 4-methylbenzoyl chloride in the presence of aluminum chloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-12(13(17)8-10)16(19)18-14-7-5-11(20-2)9-15(14)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHQMAUXGGIHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)



![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)


![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)


